1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a piperidine ring substituted with a carboxylic acid group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves several key steps:
Thiophene Synthesis: Thiophene derivatives can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Piperidine Derivatives: Piperidine derivatives are often synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Chemical Reactions Analysis
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives are used in various medicinal and industrial applications.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, material science, and industrial chemistry. Its unique structure allows it to undergo various chemical reactions and interact with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C12H15NO3S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(3-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-7-17-10(8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16) |
InChI Key |
FQMAFUKVGLMLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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